7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

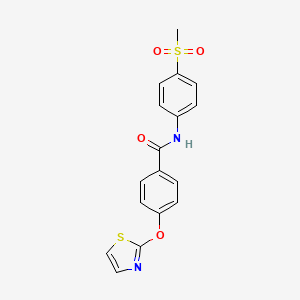

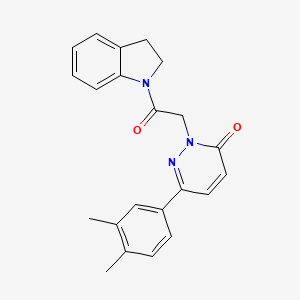

The compound “7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are often used in the pharmaceutical industry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely include a chromen-4-one core, with a benzyloxy group at the 7-position, an ethyl group at the 6-position, and a 4-fluorophenyl group at the 3-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromen-4-one core and the various substituents. For example, the benzyloxy group might be susceptible to cleavage under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-4-one core might confer aromaticity, while the various substituents could affect properties such as solubility and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Compounds with a chromen-4-one backbone, similar to "7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one," have been synthesized and evaluated for various biological activities. For instance, the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety have demonstrated significant activity towards acetylcholinesterase (AChE), suggesting potential therapeutic applications in diseases where AChE inhibitors are beneficial, such as Alzheimer's disease (Ghanei-Nasab et al., 2016). Similarly, compounds with a chromen-2-one structure have shown antimicrobial activity, indicative of their potential in developing new antimicrobial agents (Mandala et al., 2013).

Materials Science Applications

In materials science, chromen-4-one derivatives have been explored for their fluorescence properties and as components in organic electronics. For example, the study of blue light-emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones has contributed to the development of materials for optoelectronic applications (Mahadevan et al., 2014). Furthermore, the unusual fluorescence properties of certain chromen-2-one derivatives in protic environments highlight their potential use in sensing applications and the development of new fluorogenic sensors (Uchiyama et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-(ethyl oxoacetate)benzaldehyde, which is then reacted with benzyl alcohol to form 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)chromen-4-one. The final step involves the oxidation of the alcohol group to form the desired compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "benzyl alcohol", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate using sodium ethoxide as a base and acetic acid as a solvent to form 4-fluoro-3-(ethyl oxoacetate)benzaldehyde.", "Step 2: Reaction of 4-fluoro-3-(ethyl oxoacetate)benzaldehyde with benzyl alcohol using sodium ethoxide as a base and acetic acid as a solvent to form 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)chromen-4-one.", "Step 3: Oxidation of the alcohol group in 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)chromen-4-one using hydrogen peroxide as an oxidizing agent to form 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one." ] } | |

CAS-Nummer |

328018-90-2 |

Molekularformel |

C24H19FO3 |

Molekulargewicht |

374.411 |

IUPAC-Name |

6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3 |

InChI-Schlüssel |

DBOXJVAJMBFYPH-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2602144.png)

![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)

![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)

![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)

![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2602165.png)